N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in refluxed toluene.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the tetrazole intermediate.
Cyclohexyl Group Addition: The cyclohexyl group is added via a reductive amination reaction, where cyclohexylamine reacts with the intermediate compound in the presence of a reducing agent such as sodium cyanoborohydride.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to form an amine or an imine under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or imine derivatives.
Substitution: Formation of halogenated, aminated, or thiolated derivatives.
Scientific Research Applications
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This binding can inhibit or activate the target enzyme or receptor, leading to various biological effects. The methoxyphenyl group and cyclohexyl group contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Similar structure but lacks the methoxy group.
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a triazole ring instead of a tetrazole ring and a phenoxymethyl group.
Uniqueness
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group, methoxyphenyl group, and tetrazole ring provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(14-8-4-3-5-9-14)16(23)12-22-19-17(18-20-22)13-7-6-10-15(11-13)24-2/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIXHGMAZRBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2N=C(N=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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